Sirt2-IN-12 -

Sirt2-IN-12

Catalog Number: EVT-15274420
CAS Number:
Molecular Formula: C23H21Cl2NO3
Molecular Weight: 430.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of SIRT2 inhibitors typically involves the design of small molecules that can selectively inhibit the enzyme's activity. Various synthetic strategies have been employed to develop these inhibitors, including structure-based drug design and high-throughput screening.

  1. Methods:
    • Structure-Based Design: Utilizing known crystal structures of SIRT2 to guide the design of inhibitors that fit into its active site.
    • High-Throughput Screening: Testing large libraries of compounds to identify potential inhibitors based on their ability to inhibit SIRT2 activity in vitro.
  2. Technical Details:
    • The synthesis often involves modifications of existing compounds known to inhibit SIRT2, such as thiazole derivatives and other small-molecule chemotypes.
    • Recent studies have reported the development of thiazole-based compounds that exhibit significant inhibitory effects on SIRT2 with improved selectivity over other sirtuins .
Molecular Structure Analysis

SIRT2 has a well-characterized molecular structure that includes several key domains necessary for its enzymatic function:

  • Structure: The enzyme consists of a catalytic core that binds nicotinamide adenine dinucleotide and a substrate-binding pocket where acetylated lysine residues are deacetylated.
  • Data: Crystal structures have been determined, revealing detailed interactions between SIRT2 and its inhibitors. For instance, the binding site involves hydrophobic interactions with specific amino acids that contribute to inhibitor selectivity .
Chemical Reactions Analysis

SIRT2 catalyzes several important chemical reactions:

  1. Reactions:
    • The primary reaction involves the deacetylation of lysine residues on target proteins, which alters their function and localization within the cell.
    • SIRT2 also exhibits demyristoylation activity, which involves the removal of myristoyl groups from proteins .
  2. Technical Details:
    • The enzymatic activity of SIRT2 is dependent on the presence of nicotinamide adenine dinucleotide as a cofactor.
    • Inhibitors designed against SIRT2 often mimic the substrate or utilize mechanism-based strategies to effectively block its activity .
Mechanism of Action

The mechanism by which SIRT2 exerts its effects involves several steps:

  1. Process:
    • Upon binding to nicotinamide adenine dinucleotide, SIRT2 undergoes a conformational change that allows it to interact with acetylated lysine residues on target proteins.
    • The enzyme facilitates the removal of acetyl groups through hydrolysis, leading to changes in protein function and cellular signaling pathways.
  2. Data:
    • Studies have shown that inhibition of SIRT2 can lead to increased levels of acetylated proteins such as α-tubulin, impacting microtubule dynamics and cellular processes like migration and proliferation .
Physical and Chemical Properties Analysis

SIRT2 inhibitors exhibit various physical and chemical properties that influence their efficacy:

  1. Physical Properties:
    • Many inhibitors are designed to be water-soluble and stable in serum to enhance their bioavailability in biological systems.
  2. Chemical Properties:
    • The chemical structure typically includes aromatic rings and functional groups that facilitate binding to the active site of SIRT2.
    • For example, thiazole-based inhibitors have been shown to engage in hydrophobic interactions with critical residues in the active site .
Applications

SIRT2 has garnered significant interest due to its potential applications in various scientific fields:

  • Scientific Uses:
    • As a therapeutic target for neurodegenerative diseases such as Parkinson's disease due to its role in neuroinflammation and neuronal survival.
    • In cancer research, targeting SIRT2 may help regulate tumor growth and metastasis by modulating pathways involved in cell cycle progression and apoptosis .
    • Additionally, SIRT2 inhibitors are being explored for their roles in metabolic disorders and autoimmune diseases due to their regulatory effects on metabolic pathways .
Introduction to SIRT2 as a Therapeutic Target

Sirtuin 2 (SIRT2), a NAD⁺-dependent cytoplasmic deacetylase, has emerged as a critical regulator of cellular homeostasis and disease pathogenesis. As the only sirtuin primarily localized to the cytoplasm, SIRT2 modulates diverse biological processes through deacetylation of histone (H4K16) and non-histone targets (α-tubulin, p53, FOXO transcription factors). Its enzymatic activity is intrinsically linked to cellular energy status via NAD⁺ dependence, positioning SIRT2 at the intersection of metabolism, inflammation, and stress response pathways [2] [7]. Dysregulation of SIRT2 expression or activity is implicated in metabolic disorders, neurodegeneration, cancer, and cardiovascular diseases, making it a compelling target for therapeutic intervention. Selective inhibition of SIRT2 offers a multipronged approach to disease modulation by simultaneously targeting interconnected pathological mechanisms [9].

Role of SIRT2 in Pathophysiological Signaling Pathways

SIRT2 in Metabolic Regulation and Insulin Resistance

SIRT2 governs glucose and lipid homeostasis through tissue-specific deacetylation of metabolic regulators. In hepatocytes, SIRT2 deacetylates phosphoenolpyruvate carboxykinase (PEPCK1) at lysine 70, enhancing its activity and promoting gluconeogenesis during fasting. This process is critical for maintaining blood glucose levels but becomes pathological in insulin-resistant states [3] [4]. Adipose tissue exhibits divergent regulation: SIRT2 suppresses adipogenesis by deacetylating FOXO1, which subsequently binds and represses the PPARγ promoter. PPARγ is the master regulator of adipocyte differentiation, and its inhibition by SIRT2-mediated FOXO1 activation reduces lipid storage and adipogenesis [3] [4].

Table 1: Metabolic Regulatory Targets of SIRT2

Target ProteinDeacetylation SiteMetabolic ConsequenceTissue/Cell Type
FOXO1Lysine residuesPPARγ suppression → Reduced adipogenesisAdipocytes
PEPCK1Lys70Enhanced gluconeogenesisHepatocytes
ACLYNot specifiedReduced lipogenesisLiver/Skeletal muscle
GLUT4Via TUG proteinImpaired glucose uptakeSkeletal muscle/adipocytes

Skeletal muscle insulin resistance is exacerbated by SIRT2 through GLUT4 trafficking regulation. SIRT2 deacetylates the TUG protein, promoting sequestration of GLUT4 vesicles intracellularly and reducing membrane translocation. This mechanism contributes to diminished glucose uptake in myocytes under hyperglycemic conditions [4]. Paradoxically, whole-body Sirt2 knockout mice exhibit improved insulin sensitivity, suggesting compensatory mechanisms or cell-type-specific functions [3].

SIRT2 in Neurodegeneration and Neuroinflammation

SIRT2 is abundantly expressed in the central nervous system, with elevated levels detected in the striatum, cortex, hippocampus, and spinal cord. Its roles in neurodegeneration are multifaceted and context-dependent. In Parkinson’s disease (PD) models, SIRT2 deacetylates α-tubulin at lysine 40, destabilizing microtubules and impairing axonal transport. This promotes α-synuclein aggregation and dopaminergic neuron loss. Pharmacological SIRT2 inhibition (e.g., with AGK2) reduces α-synuclein toxicity and improves motor function [7] [10].

Alzheimer’s disease pathogenesis involves SIRT2 through dual mechanisms:

  • Tau hyperphosphorylation: SIRT2 deacetylates tau indirectly by modulating GSK-3β activity, increasing tau phosphorylation at pathological epitopes.
  • Amyloidogenesis: SIRT2 upregulates BACE1 expression, enhancing amyloid-β peptide production [7].

Neuroinflammation is amplified by SIRT2 via NF-κB pathway activation. Deacetylation of NF-κB p65 subunit at lysine 310 enhances its transcriptional activity, increasing pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) in microglia. This establishes a neurotoxic environment that accelerates neuronal damage in chronic neurodegeneration [10].

Table 2: SIRT2 Targets in Neurological Disorders

Disease ContextSIRT2 SubstratePathological ConsequenceTherapeutic Effect of Inhibition
Parkinson’s diseaseα-Tubulin (K40)Microtubule instability, α-synuclein aggregationNeuroprotection, reduced aggregation
Alzheimer’s diseaseGSK-3β (indirect)Tau hyperphosphorylation, neurofibrillary tanglesDecreased tau pathology
NeuroinflammationNF-κB p65 (K310)Pro-inflammatory cytokine overproductionReduced microglial activation
Huntington’s diseaseNot fully definedImpaired autophagy, mutant huntingtin accumulationEnhanced clearance of toxic protein

SIRT2 in Tumorigenesis and Cancer Progression

SIRT2 exhibits context-dependent oncogenic and tumor-suppressive functions, influenced by cancer type, cellular microenvironment, and genetic background. In breast cancer and hepatocellular carcinoma, SIRT2 overexpression correlates with advanced stage and metastasis. Mechanistically, SIRT2 deacetylates p53 at lysine 382, repressing its transcriptional activity and enabling cancer cell survival. This inactivation of p53 diminishes apoptosis in response to DNA damage [1] [6].

SIRT2 promotes mitotic progression through critical interactions:

  • Histone H4 deacetylation (H4K16): Facilitates chromatin condensation during metaphase
  • CDC20 and CDH1 deacetylation: Activates the anaphase-promoting complex (APC/C), driving cell cycle progression
  • ERK pathway modulation: Enhances proliferation signals in pancreatic adenocarcinoma [6] [9]

Conversely, SIRT2 exhibits tumor-suppressor activity in specific contexts. Sirt2-knockout mice develop sex-specific tumors (males: hepatocellular carcinoma; females: mammary tumors), attributed to genomic instability from impaired anaphase-promoting complex regulation. In gliomas, SIRT2 downregulation correlates with poor prognosis, suggesting tissue-specific tumor-suppressive functions [6].

SIRT2 in Cardiovascular Dysfunction and Hypertrophy

Cardiac SIRT2 expression declines with aging and in response to stress (e.g., angiotensin II infusion). Sirt2-knockout mice develop exaggerated cardiac hypertrophy and impaired contractile function due to disrupted autophagy. SIRT2 deacetylates FoxO1, enhancing its transcriptional activity and promoting expression of autophagy-related genes (LC3, Atg7). This autophagic flux is essential for removing damaged mitochondria and protein aggregates in cardiomyocytes [5] [9].

In vascular endothelial cells, SIRT2 activation contributes to endothelial dysfunction by deacetylating p53, which induces reactive oxygen species (ROS) production and reduces nitric oxide bioavailability. This promotes vasoconstriction and atherosclerotic plaque formation. Additionally, SIRT2-mediated eNOS deacetylation impairs endothelial nitric oxide production, further compromising vascular function [5].

Rationale for Targeting SIRT2 in Disease Modulation

The multifaceted roles of SIRT2 in major disease pathways provide a compelling rationale for its therapeutic targeting. Key advantages include:

  • Pathway Convergence: SIRT2 integrates metabolic, inflammatory, and cellular stress signals across disorders. For example, SIRT2 inhibition simultaneously reduces neuroinflammation (via NF-κB suppression) and enhances microtubule stability in neurodegeneration [7] [10].

  • Context-Dependent Effects: While SIRT2 inhibition protects neurons and cardiomyocytes, it may activate p53 in cancer cells. This differential response enables tissue-specific outcomes with systemic administration [5] [6].

  • Upstream Target Positioning: As an epigenetic and post-translational modifier, SIRT2 regulates multiple downstream effectors. Inhibiting SIRT2 offers broader therapeutic impact than single-pathway targeting [2] [9].

  • Energy Sensing Capability: SIRT2’s NAD⁺ dependence links inhibition to metabolic reprogramming, particularly beneficial in metabolic syndromes and cancers with dysregulated NAD⁺ metabolism [3] [4].

Properties

Product Name

Sirt2-IN-12

IUPAC Name

5-chloro-2-[[2-(2-methoxyphenyl)ethylamino]methyl]xanthen-9-one;hydrochloride

Molecular Formula

C23H21Cl2NO3

Molecular Weight

430.3 g/mol

InChI

InChI=1S/C23H20ClNO3.ClH/c1-27-20-8-3-2-5-16(20)11-12-25-14-15-9-10-21-18(13-15)22(26)17-6-4-7-19(24)23(17)28-21;/h2-10,13,25H,11-12,14H2,1H3;1H

InChI Key

ZXKVGMQZHZVEJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNCC2=CC3=C(C=C2)OC4=C(C3=O)C=CC=C4Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.